1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide is a chemical compound with a unique structure that includes both dioxadithionane and tetraoxide functional groups
Vorbereitungsmethoden
The synthesis of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route may include steps such as the formation of the dioxadithionane ring, followed by the introduction of the pentyloxy and propyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate or in drug delivery systems.
Industry: Utilized in industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can be compared with other similar compounds, such as:
- 4-Isopropyl-4-methyl-[1,7,3,5]dioxadithionane 3,3,5,5-tetraoxide
- Other dioxadithionane derivatives The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Eigenschaften
CAS-Nummer |
64000-61-9 |
---|---|
Molekularformel |
C13H26O7S2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
4-pentoxy-4-propyl-1,7,3,5-dioxadithionane 3,3,5,5-tetraoxide |
InChI |
InChI=1S/C13H26O7S2/c1-3-5-6-8-20-13(7-4-2)21(14,15)11-18-9-10-19-12-22(13,16)17/h3-12H2,1-2H3 |
InChI-Schlüssel |
GUSPFCXBPFTPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1(S(=O)(=O)COCCOCS1(=O)=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.